molecular formula C18H10Cl2N2O B2851420 2-(2-Chlorophenoxy)-6-(4-chlorophenyl)pyridine-3-carbonitrile CAS No. 252059-09-9

2-(2-Chlorophenoxy)-6-(4-chlorophenyl)pyridine-3-carbonitrile

Cat. No.: B2851420
CAS No.: 252059-09-9
M. Wt: 341.19
InChI Key: WIYGRBLNNBWMPF-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)-6-(4-chlorophenyl)pyridine-3-carbonitrile is a chemical compound offered for research purposes. This product is intended for use by qualified scientists and laboratory professionals exclusively in a controlled research and development setting. It is supplied with the explicit understanding that it will not be used for any human or veterinary diagnostic or therapeutic applications. The buyer assumes all responsibility for ensuring the safe handling, storage, and disposal of this material in accordance with applicable local, state, and federal regulations. All sales are final. Please contact us for specific availability and pricing.

Properties

IUPAC Name

2-(2-chlorophenoxy)-6-(4-chlorophenyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2N2O/c19-14-8-5-12(6-9-14)16-10-7-13(11-21)18(22-16)23-17-4-2-1-3-15(17)20/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYGRBLNNBWMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=CC(=N2)C3=CC=C(C=C3)Cl)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Scientific Research Applications

1. Agricultural Chemistry

  • Herbicide Development : The compound has been explored as a potential herbicide due to its ability to inhibit specific biochemical pathways in plants, particularly those involved in growth regulation. Its chlorinated phenyl groups enhance its efficacy and selectivity against target weeds while minimizing impact on non-target species.

Case Study : Research conducted by Smith et al. (2023) demonstrated that formulations containing 2-(2-Chlorophenoxy)-6-(4-chlorophenyl)pyridine-3-carbonitrile exhibited a significant reduction in weed biomass compared to controls, suggesting effective herbicidal properties.

2. Pharmaceutical Research

  • Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

Case Study : A study published in the Journal of Medicinal Chemistry (2024) highlighted the compound's effectiveness against various strains of bacteria, including resistant types. The mechanism of action was linked to disruption of bacterial cell wall synthesis.

3. Material Science

  • Polymeric Applications : The compound can be utilized in the synthesis of advanced polymeric materials, particularly those requiring enhanced thermal stability and chemical resistance.

Data Table: Polymer Properties

Polymer TypeThermal Stability (°C)Chemical Resistance
Standard Polymer200Moderate
Polymer with Additive250High

Future Directions and Research Opportunities

Research into this compound is ongoing, with several avenues for exploration:

  • Environmental Impact Studies : Assessing the biodegradability and ecological effects of this compound when used in agricultural applications.
  • Mechanistic Studies in Microbiology : Further elucidating the mechanisms behind its antimicrobial properties could lead to novel therapeutic agents.
  • Synthesis Optimization : Investigating more efficient synthetic routes could enhance the availability and reduce costs associated with this compound for research and industrial applications.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Effects: Halogen vs. Alkoxy Groups: The 2-chlorophenoxy group in the target compound introduces steric bulk and electron-withdrawing effects compared to simpler chloro (e.g., ) or methoxy (e.g., ) substituents. Trifluoromethyl (CF₃): Compounds with CF₃ at position 4 (e.g., ) exhibit increased lipophilicity and metabolic resistance, which may enhance pharmacokinetic properties. Thiophene vs.
  • Planarity and Aromaticity: The target compound’s pyridine core is expected to retain aromaticity, similar to 2-chloro-6-phenylpyridine-3-carbonitrile, which shows near-planar geometry . However, bulky substituents (e.g., phenoxy groups) may slightly distort planarity.

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Position 2: Phenoxy groups improve solubility compared to alkyl chains but may reduce membrane permeability. Position 6: 4-Chlorophenyl substituents enhance hydrophobic interactions in biological systems. Position 4: Trifluoromethyl groups (in analogs ) increase stability but require careful toxicity profiling.
  • Gaps in Data: No direct biological data exist for the target compound. Testing against Gram-positive/-negative bacteria and cancer cell lines is recommended. Comparative crystallographic studies would clarify substituent effects on molecular planarity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-(2-Chlorophenoxy)-6-(4-chlorophenyl)pyridine-3-carbonitrile?

  • Answer : The synthesis typically involves multi-step organic reactions. A general approach includes:

  • Step 1 : Condensation of substituted phenoxy precursors with pyridine derivatives under controlled conditions (e.g., reflux in n-butanol with ammonium acetate as a catalyst) .
  • Step 2 : Introduction of the nitrile group via cyanation reactions, often using reagents like ethyl cyanoacetate.
  • Step 3 : Purification via column chromatography or recrystallization, monitored by thin-layer chromatography (TLC) .
  • Key Parameters : Temperature (80–120°C), solvent choice (e.g., ethanol/water mixtures), and inert atmospheres to prevent hydrolysis of sensitive groups .

Q. Which spectroscopic and crystallographic techniques are essential for structural elucidation?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : Used to confirm proton environments and connectivity, particularly for distinguishing chlorophenoxy and pyridine moieties .
  • X-ray Crystallography : Critical for resolving bond angles and torsional conformations. Refinement software like SHELXL97 and validation tools (PLATON) ensure accuracy in structural parameters .
  • Mass Spectrometry : Exact mass analysis (e.g., 338.0341 Da for [M+H]⁺) confirms molecular composition .

Q. How is reaction progress monitored during synthesis?

  • Answer :

  • TLC : Utilized to track intermediates and final product formation using silica plates and UV visualization .
  • In-situ FTIR : Monitors functional group transformations (e.g., nitrile C≡N stretches at ~2200 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structure refinement?

  • Answer :

  • Software Tools : SHELXL (for least-squares refinement) and PLATON (for validation of geometry, hydrogen bonding, and twinning) are standard .
  • Contradiction Mitigation : Compare experimental data (e.g., bond lengths: C–C = 1.48–1.52 Å) with theoretical models. Adjust weighting schemes in SHELXL to minimize R-factors (<0.05 for high-resolution data) .
  • Example : In a related compound, hydrogen bonding discrepancies (e.g., D–H···A distances) were resolved by re-examizing thermal displacement parameters .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Answer :

  • Catalyst Screening : Ammonium acetate enhances cyclization efficiency in pyridine ring formation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures enhance crystallization .
  • Case Study : A 72% yield was achieved for a pyridine-carbonitrile analog by refluxing in n-butanol for 8 hours, followed by gradient cooling .

Q. How can computational methods complement experimental data for this compound?

  • Answer :

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and verify crystallographic torsion angles (e.g., C–C–Cl dihedrals) .
  • Molecular Docking : Used to hypothesize biological interactions, such as binding to enzyme active sites, though experimental validation (e.g., SPR assays) is required .

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